molecular formula C17H12Cl2N6 B446930 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B446930
M. Wt: 371.2g/mol
InChI Key: ODPNSWHLQATQER-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are of significant interest in medicinal and organic chemistry. The compound features a triazinoindole core, which is a fused ring system combining a triazine ring with an indole ring. This structural motif is associated with various pharmacological properties, making it a valuable target for drug discovery and development .

Preparation Methods

The synthesis of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to conformational changes that affect DNA replication and transcription. It also interacts with various enzymes and receptors, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a triazinoindole core with a dichlorophenyl group, which contributes to its distinct biological and chemical properties.

Properties

Molecular Formula

C17H12Cl2N6

Molecular Weight

371.2g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H12Cl2N6/c1-9-3-2-4-12-14(9)21-16-15(12)23-25-17(22-16)24-20-8-10-5-6-11(18)7-13(10)19/h2-8H,1H3,(H2,21,22,24,25)/b20-8+

InChI Key

ODPNSWHLQATQER-DNTJNYDQSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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